molecular formula C18H18BrN3O3S2 B3296270 N-(4-bromo-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide CAS No. 892853-93-9

N-(4-bromo-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide

Cat. No. B3296270
CAS RN: 892853-93-9
M. Wt: 468.4 g/mol
InChI Key: HVTSXKYEPQDQIA-UHFFFAOYSA-N
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Description

N-(4-bromo-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide, commonly known as BZML, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of benzothiazole derivatives, which have shown promising results in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of BZML is not fully understood. However, it is believed that BZML interacts with specific proteins and enzymes in the body, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
BZML has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that BZML inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. BZML has also been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. In animal studies, BZML has been shown to have analgesic and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using BZML in lab experiments is its high potency and selectivity towards specific proteins and enzymes. However, one of the limitations of using BZML is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research involving BZML. One potential area of research is the development of BZML analogs with improved solubility and potency. Another potential area of research is the use of BZML in combination with other drugs or therapies to enhance its anti-cancer activity. Additionally, further studies are needed to fully understand the mechanism of action of BZML and its potential use in treating other diseases.

Scientific Research Applications

BZML has been extensively studied for its potential use in various fields of scientific research. In medicinal chemistry, BZML has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells. In biochemistry, BZML has been used as a tool to study the binding properties of proteins and enzymes. In pharmacology, BZML has been shown to have analgesic and anti-inflammatory effects.

properties

IUPAC Name

N-(4-bromo-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O3S2/c1-3-22(4-2)27(24,25)13-10-8-12(9-11-13)17(23)21-18-20-16-14(19)6-5-7-15(16)26-18/h5-11H,3-4H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTSXKYEPQDQIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-bromo-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide
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N-(4-bromo-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide
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N-(4-bromo-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide
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N-(4-bromo-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide
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N-(4-bromo-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide
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N-(4-bromo-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide

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